molecular formula C18H17N5O B7635074 N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide

Numéro de catalogue B7635074
Poids moléculaire: 319.4 g/mol
Clé InChI: JBJMLPJOTBYUMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MTIP, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which makes it a promising drug candidate for the treatment of various neurological and psychiatric disorders.

Applications De Recherche Scientifique

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor has been implicated in the reward pathway of the brain, which makes it a target for the treatment of drug addiction. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, suggesting that it may be a useful drug for the treatment of addiction.
In schizophrenia, the dopamine D3 receptor has been implicated in the negative symptoms of the disorder, such as apathy and social withdrawal. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to improve these symptoms in animal models, suggesting that it may be a useful drug for the treatment of schizophrenia.
In Parkinson's disease, the dopamine D3 receptor has been implicated in the dyskinesias that are associated with long-term treatment with dopamine agonists. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce these dyskinesias in animal models, suggesting that it may be a useful drug for the treatment of Parkinson's disease.

Mécanisme D'action

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a selective antagonist of the dopamine D3 receptor, which means that it binds to the receptor and prevents dopamine from binding. The dopamine D3 receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide reduces the reinforcing effects of drugs of abuse and improves negative symptoms in schizophrenia.
Biochemical and Physiological Effects:
N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a high affinity for the dopamine D3 receptor, with an IC50 value of 0.44 nM. It is also highly selective for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, as well as improve negative symptoms in schizophrenia and reduce dyskinesias in Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the high affinity of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide for the dopamine D3 receptor may make it difficult to distinguish between the effects of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide and other drugs that also bind to this receptor.

Orientations Futures

There are several future directions for research on N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the potential use of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the development of more selective dopamine D3 receptor antagonists that have improved solubility and pharmacokinetic properties. Additionally, the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety, is an area of ongoing research.

Méthodes De Synthèse

The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, starting from the reaction of 5-methyltetrazole with 3-bromoaniline to obtain 3-(5-methyltetrazol-1-yl)aniline. This intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid chloride in the presence of a base to form N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Propriétés

IUPAC Name

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-12-20-21-22-23(12)17-7-3-6-16(11-17)19-18(24)15-9-8-13-4-2-5-14(13)10-15/h3,6-11H,2,4-5H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJMLPJOTBYUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.